4-bromo-1-(3,5-dinitrophenyl)-1H-pyrazole
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Overview
Description
4-bromo-1-(3,5-dinitrophenyl)-1H-pyrazole is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This compound is characterized by the presence of a bromine atom at the 4-position and two nitro groups at the 3 and 5 positions on the phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-1-(3,5-dinitrophenyl)-1H-pyrazole typically involves the reaction of 3,5-dinitrophenylhydrazine with 4-bromoacetophenone under acidic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes cyclization to form the pyrazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques include the use of continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-bromo-1-(3,5-dinitrophenyl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amino groups under specific conditions.
Reduction: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the bromine atom is replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium methoxide and potassium tert-butoxide are employed for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of 4-amino-1-(3,5-dinitrophenyl)-1H-pyrazole.
Reduction: Formation of 4-substituted pyrazoles with various functional groups.
Substitution: Formation of derivatives with different substituents replacing the bromine atom.
Scientific Research Applications
4-bromo-1-(3,5-dinitrophenyl)-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-bromo-1-(3,5-dinitrophenyl)-1H-pyrazole involves its interaction with specific molecular targets. The nitro groups and bromine atom play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to modulation of biological pathways and exerting its effects.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-1-(3,5-dinitrophenyl)-1H-pyrazole
- 4-fluoro-1-(3,5-dinitrophenyl)-1H-pyrazole
- 4-iodo-1-(3,5-dinitrophenyl)-1H-pyrazole
Uniqueness
4-bromo-1-(3,5-dinitrophenyl)-1H-pyrazole is unique due to the presence of the bromine atom, which imparts distinct chemical and physical properties. The bromine atom influences the compound’s reactivity, making it suitable for specific applications in synthesis and research.
Properties
Molecular Formula |
C9H5BrN4O4 |
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Molecular Weight |
313.06 g/mol |
IUPAC Name |
4-bromo-1-(3,5-dinitrophenyl)pyrazole |
InChI |
InChI=1S/C9H5BrN4O4/c10-6-4-11-12(5-6)7-1-8(13(15)16)3-9(2-7)14(17)18/h1-5H |
InChI Key |
FCYHVTURPSVAMX-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])N2C=C(C=N2)Br |
Origin of Product |
United States |
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